1-(oxetan-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-(Oxetan-3-yl)-1H-pyrazol-5-amine is a compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. For example, the oxetane ring can be formed via the intramolecular etherification of an appropriate precursor . Another method involves the epoxide ring opening followed by ring closing to form the oxetane ring .
Once the oxetane ring is formed, the pyrazole ring can be introduced through various methods, such as the reaction of hydrazines with 1,3-diketones or β-keto esters . The final step involves the coupling of the oxetane and pyrazole rings under suitable conditions, such as using a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while reduction may produce alcohols or amines . Substitution reactions can lead to a variety of functionalized oxetane and pyrazole derivatives .
Scientific Research Applications
1-(Oxetan-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(oxetan-3-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors . The oxetane ring can act as a hydrogen bond acceptor, while the pyrazole ring can participate in π-π interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A compound with a similar oxetane ring structure but lacking the pyrazole ring.
1H-pyrazol-5-amine: A compound with a similar pyrazole ring structure but lacking the oxetane ring.
Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.
Uniqueness
1-(Oxetan-3-yl)-1H-pyrazol-5-amine is unique due to the combination of the oxetane and pyrazole rings in a single molecule. This dual-ring structure imparts unique physicochemical properties, such as increased stability and the ability to participate in diverse chemical reactions . Additionally, the compound’s potential biological activities make it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-(oxetan-3-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-2-8-9(6)5-3-10-4-5/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHSVLAFKPJITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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